2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Description
This compound features a pyrazole core substituted with a methyl group at position 3 and a phenyl ring at position 1. The acetamide moiety is linked to a 4-methanesulfonylphenyl group, introducing a strong electron-withdrawing sulfonyl substituent.
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-14-12-18(22(21-14)16-6-4-3-5-7-16)20-19(23)13-15-8-10-17(11-9-15)26(2,24)25/h3-12H,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRVEIKSBWNHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the phenyl and methyl groups at the desired positions.
Acetamide Formation: The acetamide moiety is introduced through an acylation reaction, where the pyrazole derivative reacts with an acyl chloride or anhydride.
Sulfonylation: Finally, the phenyl ring is sulfonylated using a sulfonyl chloride to introduce the methylsulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a pyrazole derivative that has garnered attention in various scientific research applications. This article provides a detailed overview of its applications, supported by comprehensive data tables and case studies.
Pharmacological Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, the compound has been evaluated for its potential as a 5-lipoxygenase inhibitor , which is crucial in the management of inflammatory diseases. Molecular docking studies have suggested that modifications to the pyrazole structure can enhance its inhibitory activity against this enzyme, making it a candidate for further development in anti-inflammatory therapies.
Anticancer Activity
The compound's structural features allow it to interact with various biological targets, leading to potential anticancer effects. Preliminary studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation in vitro. For example, compounds with similar motifs have demonstrated growth inhibition in several cancer cell lines, indicating that This compound may also possess anticancer properties worth exploring.
Agricultural Applications
Pesticidal Properties
Recent investigations into the use of pyrazole derivatives in agriculture suggest that they may serve as effective pesticides. The ability of these compounds to disrupt biological pathways in pests could lead to their application in crop protection strategies. Studies are ongoing to evaluate the efficacy and safety of such compounds in agricultural settings.
Material Science
Polymeric Applications
The unique chemical structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of materials. Research into the synthesis of polymer composites containing pyrazole derivatives is underway, focusing on applications in coatings and advanced materials.
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Step | Reagents Used | Yield |
|---|---|---|
| Step 1: Formation | Acetic anhydride + amine | 75% |
| Step 2: Sulfonation | Methanesulfonyl chloride | 80% |
| Step 3: Pyrazole Formation | Phenylhydrazine + ketone | 70% |
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of pyrazole derivatives, including This compound , demonstrated significant reduction in inflammation markers in animal models. The study emphasized the need for further optimization to enhance bioavailability and efficacy.
Case Study 2: Anticancer Potential
In vitro assays on cancer cell lines showed that compounds with similar structures induced apoptosis through mitochondrial pathways. The findings suggest that This compound could be a promising lead for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in inflammatory pathways.
Modulating Receptors: Interacting with receptors to modulate cellular responses.
Altering Gene Expression: Influencing the expression of genes related to inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound A : 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide ()
- Substituents: Chlorine (electron-withdrawing) at the phenyl ring and a cyano group at pyrazole position 3.
- Key Differences: Replaces methanesulfonyl with chlorine, reducing polarity.
- Applications : Intermediate in synthesizing Fipronil derivatives (insecticides) .
Compound B : N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide ()
- Substituents : Thiazole ring fused to the pyrazole-acetamide backbone.
- The absence of sulfonyl groups may reduce solubility but improve membrane permeability.
- Synthetic Yield : ~44% via DCC-mediated coupling .
Compound C : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Chlorophenyl)Acetamide ()
- Substituents : Trifluoromethylbenzothiazole core with a chlorophenyl group.
- Key Differences : Benzothiazole introduces rigidity; trifluoromethyl enhances lipophilicity and metabolic resistance. The chloro group may confer halogen-bonding capabilities.
Compound D : N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide ()
- Substituents : Fluorophenyl-imidazole-pyridine hybrid with a sulfinyl group.
- Key Differences : Fluorine improves bioavailability; sulfinyl group offers chiral centers, influencing enantioselective interactions.
Pharmacological and Physicochemical Properties
Crystallographic and Structural Insights
- The target compound’s crystal structure (if resolved via SHELX/ORTEP) would likely show intermolecular hydrogen bonds between the sulfonyl oxygen and acetamide NH, enhancing lattice stability .
- Compound A’s structure () highlights bond-length deviations in the pyrazole ring due to cyano substitution, which may influence conformational flexibility .
Biological Activity
2-(4-Methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and as a cyclooxygenase (COX) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H15N3O3S
- Molecular Weight : 289.35 g/mol
- CAS Number : 221615-75-4
- SMILES Notation : Cc1ccc(cn1)C(=O)Cc2ccc(cc2)S(=O)(=O)C
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : The compound shows selective inhibition of COX-2, which is implicated in inflammatory processes and cancer progression. In vitro studies have demonstrated IC50 values ranging from 0.22 to 1.27 µM for COX-2 inhibition, while COX-1 inhibition was negligible (IC50 > 100 µM) .
- Cell Cycle Arrest and Apoptosis : Research indicates that this compound can induce cell cycle arrest in the G2/M phase and promote apoptosis in various cancer cell lines, including A375 and HeLa cells. This effect is associated with increased levels of intracellular reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor .
- Antiproliferative Effects : The compound exhibits significant antiproliferative activity against several cancer cell lines, with mechanisms involving the disruption of signaling pathways related to cell growth and survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Activity
A study evaluated the efficacy of the compound against human melanoma (A375) and lung cancer (H460) cell lines. It was found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis confirmed through flow cytometry analysis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 | 0.25 | Apoptosis induction |
| H460 | 0.24 | Cell cycle arrest |
Study 2: COX Inhibition Profile
In another investigation, the selectivity of the compound for COX-2 over COX-1 was established through enzyme assays. The results indicated that while COX-2 was effectively inhibited at low concentrations, COX-1 remained largely unaffected.
| Enzyme | IC50 (µM) |
|---|---|
| COX-2 | 0.28 - 2.12 |
| COX-1 | >100 |
Pharmacokinetics
The pharmacokinetic profile of the compound has been assessed in animal models, demonstrating favorable absorption and distribution characteristics. Notably, an intraperitoneal bioavailability of approximately 63.6% was reported in ICR mice, indicating potential for effective systemic delivery .
Q & A
Q. What are the recommended synthetic routes for 2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer : The synthesis typically involves multi-step processes starting with functionalization of the pyrazole core. A common approach includes:
- Step 1 : Condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with activated acetamide intermediates (e.g., chloroacetamide derivatives under basic conditions).
- Step 2 : Sulfonylation of the phenyl ring using methanesulfonyl chloride in the presence of a base like triethylamine.
Optimization tips: - Use polar aprotic solvents (e.g., DMF or acetonitrile) for better solubility of intermediates.
- Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can structural characterization be performed to confirm the identity of the compound?
Methodological Answer : A combination of spectroscopic and analytical techniques is essential:
- NMR :
- H NMR: Identify aromatic protons (δ 7.2–8.1 ppm), methanesulfonyl group (singlet at δ 3.1 ppm), and pyrazole NH (δ 10–12 ppm).
- C NMR: Confirm carbonyl (C=O at ~168 ppm) and sulfonyl (SO at ~44 ppm) groups.
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]).
- Elemental Analysis : Match calculated and observed C, H, N, S percentages .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., COX-2) using fluorogenic substrates.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).
- Solubility and Stability : Perform kinetic solubility assays in PBS (pH 7.4) and monitor degradation via HPLC under physiological conditions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Methodological Answer :
- Single-Crystal X-ray Diffraction :
- Grow crystals via slow evaporation (ethanol/water mixtures).
- Analyze torsion angles to confirm planarity of the methanesulfonylphenyl group and pyrazole-acetamide linkage.
- Identify intermolecular interactions (e.g., hydrogen bonds between NH and sulfonyl oxygen) that influence packing and stability.
- Example : In analogous sulfonamide-acetamide derivatives, the sulfonyl group exhibited a dihedral angle of 5–15° relative to the phenyl ring, affecting bioactivity .
Q. How can conflicting data on biological activity be systematically addressed?
Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.
- Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with assays.
- Target Specificity : Employ siRNA knockdown or CRISPR-edited cell lines to validate target engagement .
Q. What computational strategies predict binding modes with potential therapeutic targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 or kinases).
- Parameterize the sulfonyl group’s electrostatic potential for accurate scoring.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- Pharmacophore Mapping : Align with known inhibitors (e.g., celecoxib) to identify critical hydrogen-bond acceptors (sulfonyl and carbonyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
